N-methyl-1-(pyridin-2-yl)methanamine hydrochloride
Overview
Description
N-methyl-1-(pyridin-2-yl)methanamine hydrochloride: is an organic compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(pyridin-2-yl)methanamine hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-methyl-1-(pyridin-2-yl)methanamine hydrochloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-methyl-1-(4-pyridinyl)methanamine
- N-methyl-1-(5-pyridinyl)methanamine
- N-methyl-1-(3-pyridinyl)methanamine
Comparison: N-methyl-1-(pyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-8-6-7-4-2-3-5-9-7;/h2-5,8H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWLZQLMWOVLET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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